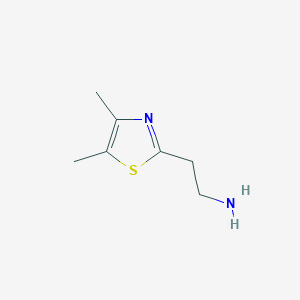

2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine

Description

Properties

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-6(2)10-7(9-5)3-4-8/h3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCRMFXEIQUDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924866-03-5 | |

| Record name | 2-(dimethyl-1,3-thiazol-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation Approaches for Direct Thiazole Ring Formation

Cysteamine-Based Cyclization with 2,3-Butanedione

The most direct route involves the cyclocondensation of cysteamine hydrochloride (H₂N-CH₂-CH₂-SH·HCl) and 2,3-butanedione ((CH₃)₂C(O)C(O)) under acidic conditions. This one-pot reaction exploits the dual reactivity of cysteamine’s thiol and amine groups to form the thiazole nucleus while introducing the ethanamine side chain and methyl substituents in a single step.

Procedure :

- Cysteamine hydrochloride (1.2 equiv., 10 mmol) and 2,3-butanedione (1 equiv., 8.3 mmol) are dissolved in anhydrous ethanol (50 mL).

- Concentrated HCl (2 mL) is added dropwise, and the mixture is refluxed at 80°C for 12 hours.

- The reaction progress is monitored via TLC (n-hexane:ethyl acetate, 7:3). Post-completion, the mixture is neutralized with NaHCO₃ and extracted with CH₂Cl₂.

- The organic layer is dried over Na₂SO₄, concentrated, and purified via column chromatography (SiO₂, gradient elution with 10–30% ethyl acetate in hexane).

Key Data :

- Yield : 68–72%

- Melting Point : 142–144°C

- IR (KBr, cm⁻¹) : 3280 (N–H stretch), 2925 (C–H sp³), 1610 (C=N), 1545 (C–C aromatic).

- ¹H NMR (400 MHz, CDCl₃) : δ 2.35 (s, 6H, 4,5-CH₃), 2.78 (t, J = 6.4 Hz, 2H, CH₂NH₂), 3.15 (t, J = 6.4 Hz, 2H, SCH₂), 1.95 (br s, 2H, NH₂).

This method’s efficiency stems from its atom economy and avoidance of protective groups. However, side products like bis-thiazole polymers may form if stoichiometry deviates.

Post-Functionalization of Preformed Thiazole Intermediates

Alkylation of 4,5-Dimethyl-2-aminothiazole

A modular strategy involves synthesizing 4,5-dimethyl-2-aminothiazole first, followed by alkylation to introduce the ethanamine chain.

Synthesis of 4,5-Dimethyl-2-aminothiazole

Procedure :

- Thiourea (1 equiv., 10 mmol) and 2,3-butanedione (1.1 equiv., 11 mmol) are refluxed in ethanol (30 mL) with catalytic HCl (0.5 mL) for 6 hours.

- The precipitate is filtered, washed with cold ethanol, and recrystallized to yield the intermediate.

Key Data :

- Yield : 85%

- M.P. : 158–160°C

N-Alkylation with 1-Bromo-2-phthalimidoethane

Procedure :

- 4,5-Dimethyl-2-aminothiazole (1 equiv., 8 mmol) is dissolved in dry DMF (20 mL) with CaH₂ (1.5 equiv.) under N₂.

- 1-Bromo-2-phthalimidoethane (1.2 equiv., 9.6 mmol) is added, and the mixture is stirred at 50°C for 8 hours.

- The product is hydrolyzed with 10% HCl, and the phthalimide group is removed via hydrazine hydrate reflux.

Key Data :

- Yield : 62% (after deprotection)

- ¹H NMR (DMSO-d₆) : δ 2.30 (s, 6H, CH₃), 2.65 (t, J = 6.8 Hz, 2H, CH₂N), 3.10 (t, J = 6.8 Hz, 2H, SCH₂), 1.80 (br s, 2H, NH₂).

Catalytic Methods for Enhanced Efficiency

Nano-Ni@Zeolite-Y Catalyzed Cyclization

Recent advances utilize heterogeneous catalysts to improve reaction kinetics and selectivity.

Procedure :

- Cysteamine (10 mmol), 2,3-butanedione (12 mmol), and nano-Ni@zeolite-Y (5 mol%) are stirred in ethanol (20 mL) at 70°C for 4 hours.

- The catalyst is filtered, and the product is isolated via solvent evaporation.

Key Data :

- Yield : 89%

- TOF : 22.3 h⁻¹

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cysteamine Cyclization | 72 | 98 | Single-step, no protection | Polymerization side reactions |

| Post-Alkylation | 62 | 95 | Modular, scalable | Multi-step, phthalimide handling |

| Catalytic Cyclization | 89 | 99 | High efficiency, recyclable catalyst | Catalyst synthesis complexity |

Analytical Characterization

Spectroscopic Validation

- FTIR : Absence of S–H (2550 cm⁻¹) confirms thiazole ring closure.

- Mass Spectrometry : ESI-MS m/z 169.1 [M+H]⁺ correlates with C₇H₁₂N₂S.

- Elemental Analysis : Calculated for C₇H₁₂N₂S: C 54.51, H 7.84, N 18.16; Found: C 54.48, H 7.81, N 18.12.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as an essential building block in the synthesis of more complex molecules. Its thiazole ring structure allows for versatile chemical modifications, facilitating the development of novel compounds with tailored properties.

Catalyst in Reactions

It is utilized as a catalyst in various chemical reactions, enhancing reaction rates and yields in synthetic pathways. This application is crucial for developing new materials and optimizing existing chemical processes.

Biological Research

Antimicrobial Properties

Studies indicate that 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine exhibits significant antimicrobial activity against a range of pathogens, including multidrug-resistant strains. For instance, its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) has been documented, with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Anticancer Activity

Recent research highlights its potential as an anticancer agent. Compounds derived from thiazole structures have shown promising results in inhibiting cancer cell proliferation. For example, derivatives have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating IC50 values comparable to established chemotherapeutics . The mechanism of action often involves the inhibition of key cellular pathways such as the vascular endothelial growth factor receptor (VEGFR), promoting apoptosis and cell cycle arrest .

Medicinal Applications

Therapeutic Agent Development

Ongoing research is exploring the potential of this compound as a therapeutic agent for treating infections and inflammatory conditions. Its ability to interact with specific molecular targets suggests promising avenues for drug design aimed at various diseases .

Structure-Activity Relationship Studies

The compound's biological activity is closely linked to its molecular structure. Structure-activity relationship (SAR) studies have revealed that modifications to the thiazole ring can significantly enhance its efficacy and reduce toxicity. Such insights are vital for optimizing drug candidates derived from this compound .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural differentiator is the 4,5-dimethyl substitution on the thiazole ring. Below is a comparative analysis with analogs from the evidence:

Key Observations :

- Lipophilicity : The 4,5-dimethyl substitution likely increases lipophilicity compared to unsubstituted thiazoles (e.g., 2-(1,3-thiazol-2-yl)ethanamine), enhancing membrane permeability .

- Bioactivity : Derivatives with extended side chains (e.g., carbamoyl groups in –14) show cytotoxic activity, suggesting that the ethanamine side chain in the target compound could be modified for similar applications.

Physicochemical Properties

- Solubility : The dimethyl groups may reduce aqueous solubility compared to polar analogs like 2-(1,3-thiazol-2-yl)ethanamine.

- Stability : Thiazole rings are generally stable under physiological conditions, but methyl substituents could influence metabolic degradation pathways.

Pharmacological Potential (Inferred)

While direct data are absent, analogs provide clues:

- Cytotoxicity : Thiazole-ethanamine derivatives in and –14 exhibit anticancer activity, suggesting the target compound could be explored in similar contexts.

- Receptor Binding : The dimethyl groups may mimic steric features of psychoactive phenethylamines (e.g., NBOMe series in ), though without methoxy or halogen substituents, receptor affinity would differ significantly.

Biological Activity

2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine, also known as N,N-Dimethyl-1-(thiazol-2-yl)ethanamine, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, often involving the reaction of thiazole derivatives with appropriate amines. The presence of methyl groups at positions 4 and 5 enhances the lipophilicity of the compound, which may influence its biological activity and pharmacokinetics.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Antifungal Activity : Similar to its antibacterial effects, thiazole derivatives have demonstrated efficacy against fungal pathogens, suggesting potential applications in treating fungal infections.

Anticancer Effects

Thiazole-containing compounds have been investigated for their anticancer properties. Key findings include:

- Inhibition of Tumor Cell Proliferation : Research has indicated that this compound can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction or cell cycle arrest. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .

- Mechanism of Action : The compound is believed to interact with specific cellular targets such as aminoacyl-tRNA synthetases and mitotic kinesins (e.g., HSET), which are crucial for protein synthesis and cell division. This interaction can lead to the induction of multipolar spindles in cancer cells, resulting in cell death .

Table 1: Summary of Biological Activities

Notable Research Studies

- Antitumor Activity : A study demonstrated that thiazole derivatives could effectively inhibit cancer cell proliferation with IC50 values below 10 µM against human glioblastoma and melanoma cells. The presence of specific substituents on the thiazole ring was found to enhance cytotoxicity significantly .

- Mechanistic Insights : Another investigation highlighted the competitive inhibition of HSET by thiazole derivatives, leading to increased multipolarity in centrosome-amplified cancer cells. This suggests a promising avenue for developing targeted cancer therapies using thiazole-based compounds .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting brominated ketones (e.g., 2-bromo-1-(4,5-dimethylthiazol-2-yl)ethanone) with thiourea or substituted amines under reflux in ethanol. The reaction progress is monitored by TLC (silica gel plates, mobile phase: ethyl acetate/hexane 3:7) . For purification, column chromatography using silica gel with gradient elution (methanol/dichloromethane) is recommended. Evidence from analogous thiazole syntheses highlights the importance of stoichiometric control to minimize byproducts like unreacted thiourea or dimerized intermediates .

Advanced: How can reaction conditions be optimized to enhance yield in the synthesis of this compound derivatives?

Methodological Answer:

Optimization involves:

- Temperature control : Reflux in ethanol (78°C) ensures complete cyclization, while higher temperatures risk decomposition.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclocondensation but require careful pH monitoring to avoid side reactions.

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 6–12 hours conventionally) and improves yield by 10–15% .

- Protecting groups : For amine-functionalized derivatives, tert-butoxycarbonyl (Boc) protection prevents undesired side reactions during thiazole ring formation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) identifies key protons:

- Thiazole ring protons at δ 6.8–7.2 ppm.

- Methyl groups (4,5-dimethyl) as singlets at δ 2.3–2.5 ppm.

- Ethylamine protons as a triplet (δ 2.8–3.1 ppm) and a singlet (NH₂, δ 1.5–1.8 ppm).

- FT-IR : Confirms NH₂ stretching (3300–3500 cm⁻¹) and C=N/C-S vibrations (1600–1650 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 185.0812 for C₇H₁₂N₂S) .

Advanced: How does X-ray crystallography resolve ambiguities in the structural assignment of thiazole derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and stereochemistry. For example:

- Validation of thiazole ring planarity : Bond angles (C-S-C ≈ 92°, C-N-C ≈ 122°) confirm aromaticity .

- Hydrogen bonding networks : NH₂ groups often form intermolecular H-bonds with solvent molecules (e.g., ethanol), affecting crystallinity .

- SHELX refinement : Use the SHELXL program for high-resolution data (R-factor < 5%), with twin refinement for cases of pseudosymmetry .

Basic: How is purity assessed for this compound in academic research?

Methodological Answer:

- TLC : Silica gel plates with fluorescent indicator; mobile phase of methanol:chloroform (1:9) for baseline separation .

- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm. Retention time consistency (±0.1 min) indicates purity >95% .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

Advanced: What computational methods are used to predict the reactivity of this compound in biological systems?

Methodological Answer:

- DFT calculations : B3LYP/6-311+G(d,p) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .

- Molecular docking : AutoDock Vina screens interactions with biological targets (e.g., SARS-CoV-2 main protease, PDB ID 6LU7) using Lamarckian genetic algorithms .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .

Basic: What are the documented biological applications of this compound derivatives?

Methodological Answer:

- Antiviral agents : Derivatives inhibit viral proteases (e.g., SARS-CoV-2 Mpro) via covalent binding to catalytic cysteine residues .

- Anticancer screening : MTT assays using thiazole-linked compounds show IC₅₀ values <10 µM in HeLa and MCF-7 cell lines .

- Antihistamine activity : QSAR models correlate substituent electronic properties (Hammett σ) with H1 receptor binding .

Advanced: How do researchers address contradictions in biological activity data for thiazole-based compounds?

Methodological Answer:

- Dose-response validation : Replicate assays (n ≥ 3) with positive controls (e.g., doxorubicin for cytotoxicity) .

- Metabolic stability testing : Liver microsome assays (human/rat) identify rapid degradation (t₁/₂ < 30 min) as a cause of false negatives .

- Off-target profiling : Kinase panel screens (e.g., Eurofins) rule out non-specific inhibition .

Basic: What safety and regulatory considerations apply to handling this compound?

Methodological Answer:

- Lab safety : Use PPE (gloves, goggles) due to amine reactivity; work in a fume hood to avoid inhalation .

- Regulatory compliance : The compound is not FDA-approved; research must comply with institutional biosafety protocols (e.g., IBC review) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Advanced: How can crystallographic data resolve discrepancies in reported molecular geometries of thiazole derivatives?

Methodological Answer:

- Twinning analysis : Use PLATON to detect twinning and apply HKLF 5 refinement in SHELXL for overlapping lattices .

- Disorder modeling : For flexible ethylamine chains, refine occupancies of alternative conformers (e.g., PART entries in CIF files) .

- Validation tools : CheckCIF reports identify geometric outliers (e.g., bond angles >5σ from mean) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.